molecular formula C24H28N4O4S B11424751 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B11424751
M. Wt: 468.6 g/mol
InChI Key: QCMGGYMMUSHFRW-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE is a complex organic compound that features a triazole ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The triazole ring and phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
  • ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANOATE

Uniqueness

The uniqueness of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANOATE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the triazole ring and phenyl group provides a unique scaffold for drug design and material development.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C24H28N4O4S/c1-4-32-23(30)17(2)33-24-27-26-21(28(24)15-14-18-8-6-5-7-9-18)16-25-22(29)19-10-12-20(31-3)13-11-19/h5-13,17H,4,14-16H2,1-3H3,(H,25,29)

InChI Key

QCMGGYMMUSHFRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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